molecular formula C17H12FN5 B2992435 N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393820-10-5

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2992435
CAS No.: 393820-10-5
M. Wt: 305.316
InChI Key: ISIMEPKJLAPKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which serves as a bioisostere of the purine base adenine . This structural characteristic allows it to compete with ATP for binding in the catalytic domains of various protein kinases, making it a compound of high interest in oncological research . The core pyrazolo[3,4-d]pyrimidine structure is a recognized framework in the discovery of novel therapeutic agents, particularly for its potential to inhibit key kinases involved in cell proliferation and survival . Compounds within this class have been investigated as potent inhibitors of kinase targets such as EGFR/ErbB2 and CDK2 , which play critical roles in cancer cell signaling pathways. Inhibition of these kinases can lead to the induction of apoptosis, demonstrated by a significant increase in active caspase-3 levels, and cause cell cycle arrest . Researchers value this compound for designing and synthesizing new derivatives to explore structure-activity relationships and to develop potential lead molecules with anti-proliferative activity against various human tumor cell lines . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5/c18-12-5-4-6-13(9-12)22-16-15-10-21-23(17(15)20-11-19-16)14-7-2-1-3-8-14/h1-11H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIMEPKJLAPKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H8_{8}FN5_5
  • Molecular Weight : 231.21 g/mol
  • IUPAC Name : N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This compound acts primarily as a kinase inhibitor , targeting specific signaling pathways involved in cell proliferation and survival. The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to interact with ATP-binding sites of kinases, leading to inhibition of their activity.

Anticancer Properties

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine family exhibit anticancer properties . This compound has shown promise in inhibiting various cancer cell lines. In vitro studies have demonstrated its effectiveness against:

Cancer Cell Line IC50_{50} (µM)
MCF-7 (Breast)5.2
A549 (Lung)7.8
HeLa (Cervical)6.5

These results suggest that the compound may induce apoptosis in cancer cells via the inhibition of key kinases involved in cell cycle regulation.

Enzyme Inhibition

The compound has been characterized as a selective inhibitor of several kinases, including:

  • Src Kinase
  • Abl Kinase

These kinases are crucial in signaling pathways related to cancer progression and metastasis. The inhibition of these enzymes can disrupt oncogenic signaling, providing a therapeutic avenue for cancer treatment.

Case Studies and Research Findings

  • In Vivo Efficacy : In preclinical models, this compound demonstrated significant tumor reduction in xenograft models of breast cancer when administered at doses of 10 mg/kg daily for two weeks.
  • Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including good oral bioavailability and a half-life conducive to daily dosing regimens.
  • Safety Profile : Toxicological assessments have shown that the compound exhibits a low toxicity profile with no significant adverse effects observed at therapeutic doses.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Substituents (R1, R2) Molecular Formula Key Properties/Activities Reference
Target Compound R1: 3-Fluorophenyl, R2: Phenyl C17H12FN5 Kinase inhibition (e.g., BTK, VEGFR-2)
N-(4-Chlorophenyl)-1-phenyl analog (PP2) R1: 4-Chlorophenyl, R2: Phenyl C17H12ClN5 Src kinase inhibition (IC50: ~300 nM)
N-(2-Fluorophenyl) isomer R1: 2-Fluorophenyl, R2: Phenyl C17H12FN5 Structural isomer; lower kinase affinity
N-(3-Chloro-4-fluorophenyl) derivative (7d) R1: 3-Cl-4-F-phenyl, R2: 4-F-phenyl C19H16ClF2N5 Enhanced EGFR/ErbB2 inhibition
N-(Furan-2-ylmethyl) analog R1: Furan-2-ylmethyl, R2: 3-MePh C17H15N5O Improved solubility (polar O atom)
3-Methyl-N-(naphthalen-2-yl) derivative (3e) R1: Naphthalen-2-yl, R2: 3-Me-Ph C22H17N5 High yield (80%); IR/NMR confirmed

Key Observations :

  • Fluorine Position : The 3-fluorophenyl group in the target compound optimizes kinase binding compared to 2- or 4-fluorophenyl isomers, as seen in PP2 (4-chloro) and the 2-fluoro analog .
  • Halogen Effects : Chlorine at the 4-position (PP2) increases Src kinase inhibition but may reduce metabolic stability compared to fluorine .
  • Oxygen-Containing Groups : The furan-2-ylmethyl analog (C17H15N5O) introduces polarity, improving aqueous solubility but possibly compromising membrane permeability .

Insights :

  • The target compound’s synthesis typically involves halogen displacement (e.g., iodine or chlorine) using nucleophilic aromatic substitution (SNAr), with yields influenced by substituent electronics .
  • Hybrid structures (e.g., thieno-pyrimidine) require multi-step protocols but achieve high yields (82%) through optimized cyclization .
Table 3: Activity and Toxicity Data
Compound Target Activity LD50 (mg/kg) Notes Reference
Target Compound BTK inhibition (IC50: <100 nM) N/A Potential anticancer candidate
PP2 (4-Chloro analog) Src kinase inhibition (IC50: ~300 nM) N/A Used as a positive control
3a (3-Methyl-N-phenyl) Anti-inflammatory 1332.2 Low acute toxicity in mice
4c (Sulfonamide derivative) Anticandidate 1593.5 High safety margin

Analysis :

  • The target compound’s fluorine substituent likely enhances target selectivity and metabolic stability over chlorinated analogs like PP2 .
  • Compounds with methyl groups (e.g., 3a) exhibit lower toxicity (LD50 >1300 mg/kg), suggesting substituent bulk influences safety profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.